1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium
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Overview
Description
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium is a heterocyclic compound known for its unique chemical structure and properties. This compound is part of a broader class of compounds that exhibit significant electron-accepting capabilities, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium typically involves the reaction of indane-1,2,3-trione with malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Common reagents used in these reactions include secondary aliphatic amines, primary aromatic amines, and tertiary aromatic amines . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium has a wide range of applications in scientific research:
Chemistry: It is used as an electron acceptor in various chemical reactions and studies.
Biology: Its derivatives have been studied for their potential biological activities.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium involves its ability to act as an electron acceptor. This property allows it to participate in various chemical reactions, forming stable products with nucleophiles. In biological systems, its derivatives can inhibit specific enzymes, such as protein kinase CK2, by binding to their active sites and preventing their normal function .
Comparison with Similar Compounds
1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)diazenium can be compared with other similar compounds, such as:
Tetracyanoethylene (TCNE): Both compounds are strong electron acceptors, but TCNE has a higher electron affinity.
Tetracyanoquinodimethane (TCNQ): Similar to TCNE, TCNQ is also a strong electron acceptor with applications in organic electronics.
These comparisons highlight the unique properties of this compound, particularly its versatility in forming stable products with various nucleophiles.
Properties
Molecular Formula |
C9H5N2O2+ |
---|---|
Molecular Weight |
173.15 g/mol |
IUPAC Name |
(1,3-dioxoinden-2-ylidene)-iminoazanium |
InChI |
InChI=1S/C9H5N2O2/c10-11-7-8(12)5-3-1-2-4-6(5)9(7)13/h1-4,10H/q+1 |
InChI Key |
UQBDQIAFGSCQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=[N+]=N)C2=O |
Origin of Product |
United States |
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